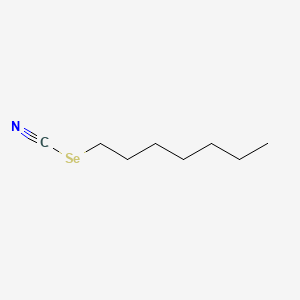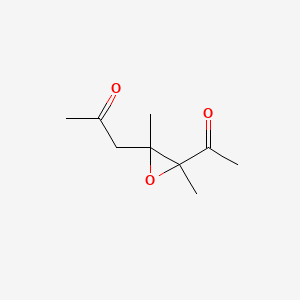
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester is a complex organic compound with the molecular formula C25H21N3O4 and a molecular weight of 427.459 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrazolidinylidene group through a methylamino bridge, and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester typically involves multiple steps. The starting materials often include benzoic acid derivatives and pyrazolidine compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction could yield alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the production of prostaglandins, which are involved in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-chloro-phenyl)-methylamino]-benzoic acid ethyl ester
- 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-bromo-phenyl)-methylamino]-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester stands out due to its specific structural features and the presence of the ethyl ester group.
Propriétés
Numéro CAS |
23711-54-8 |
|---|---|
Formule moléculaire |
C25H21N3O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
ethyl 4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H21N3O4/c1-2-32-25(31)18-13-15-19(16-14-18)26-17-22-23(29)27(20-9-5-3-6-10-20)28(24(22)30)21-11-7-4-8-12-21/h3-17,29H,2H2,1H3 |
Clé InChI |
UPVJEVJFPXUESD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)



